1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dibromo-5-(chloromethyl)benzene is a chemical compound with the molecular formula C7H5Br2Cl . It’s used for research purposes .

Molecular Structure Analysis

The molecular structure of a similar compound, 1,3-Dibromo-5-(chloromethyl)-2-methylbenzene, has a molecular formula of C8H7Br2Cl .Chemical Reactions Analysis

Again, while specific reactions involving 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene are not available, DBH has been used in various chemical reactions. For example, it has been used for the direct 1,2-dibromination of alkenes .Wissenschaftliche Forschungsanwendungen

Photoactive Cross-Linking Reagents

1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene, through its related compound 1,3,5-tribromo-2,4,6-trifluorobenzene, can be transformed into triazido derivatives like 1,3,5-triazido-2,4,6-tribromobenzene. These triazides represent the first readily available 1,3,5-triazidobenzenes with potential widespread use as photoactive cross-linking reagents in polymer chemistry. Additionally, they serve as starting compounds in organic synthesis and the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

Functionalization and Organic Synthesis

The structural similarity of 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene to other halogenated benzenes suggests its potential in organic synthesis routes, such as those explored by Heiss, Marzi, and Schlosser (2003). These authors demonstrated the versatility of 1,3-dihalobenzenes in reactions with strong bases, showing that they can be used to produce various dihalobenzoic acids and their derivatives through deprotonation and functionalization processes. This indicates the potential of 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene in similar synthetic applications (Heiss, Marzi, & Schlosser, 2003).

Advanced Polymer Materials

Banerjee et al. (2009) have shown that activated trifluoro monomers, akin to 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene, can lead to the development of hyperbranched poly(arylene ether)s when reacted with bisphenols. These polymers display excellent thermal stability and higher glass transition temperatures compared to their linear counterparts, suggesting that 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene could be a valuable precursor in the synthesis of advanced polymer materials with superior properties (Banerjee, Komber, Häussler, & Voit, 2009).

Electrochemical Fluorination

Horio et al. (1996) explored the electrochemical fluorination of halobenzenes, which can be related to compounds like 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene, to study side reactions during fluorination. Their research contributes to understanding the mechanisms and improving the efficiency of electrochemical fluorination processes, potentially applicable to the fluorination of 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene for creating new fluorinated organic compounds (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Safety And Hazards

Eigenschaften

IUPAC Name |

1,3-dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2ClF3/c8-3-5(11)2(1-10)6(12)4(9)7(3)13/h1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSWILSUFCDZQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)Br)F)Br)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

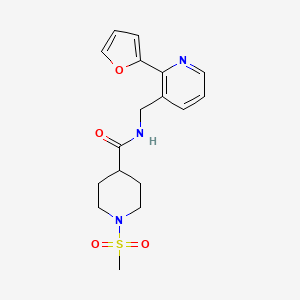

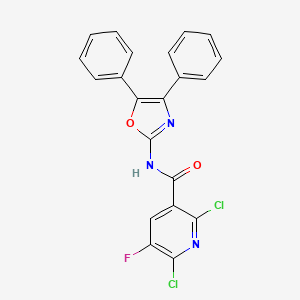

![(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2909844.png)

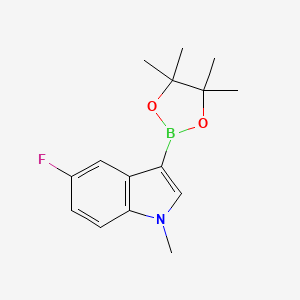

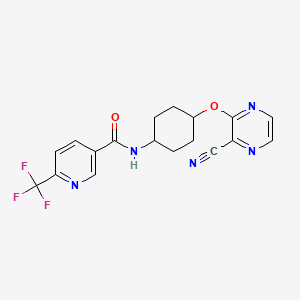

![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2909853.png)

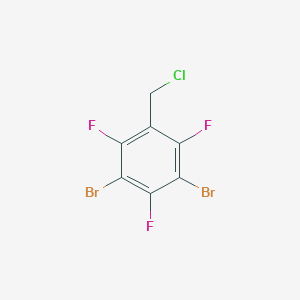

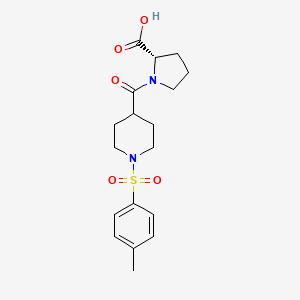

![(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2909858.png)

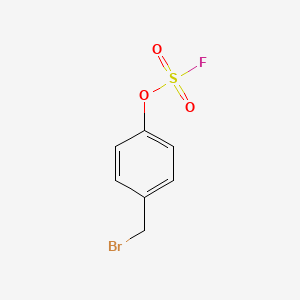

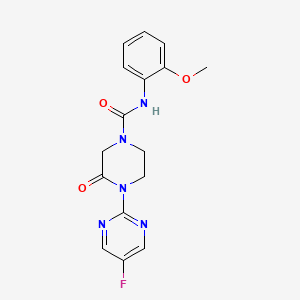

![N-[[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2909862.png)